Camptothecin
Descripción
Propiedades
Key on ui mechanism of action |
Camptothecin binds to the topoisomerase I and DNA complex resulting in a ternary complex, stabilizing it and preventing DNA re-ligation and therefore causes DNA damage which results in apoptosis. |
|---|---|
Número CAS |
251316-95-7 |
Fórmula molecular |
C32H39N3O10 |
Peso molecular |
625.7 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1 |
Clave InChI |
PPJJNRMPWUVGHL-MHZLTWQESA-N |
SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |
SMILES isomérico |
C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
SMILES canónico |
C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
melting_point |
275-277 °C |
Otros números CAS |
7689-03-4 |
Pictogramas |
Acute Toxic |
Sinónimos |
camptothecin; Camptothecine; (S)-(+)-Camptothecin; 7689-03-4; (+)-Camptothecine; d-Camptothecin; 20(S)-Camptothecine; (+)-Camptothecin; 21,22-Secocamptothecin-21-oicacidlactone; Campathecin; (S)-Camptothecin; 20(S)-Camptothecin; Camptothecine(8CI); Camptothecine(S,+); NSC94600; CHEMBL65; UNII-XT3Z54Z28A; MLS000766223; XT3Z54Z28A; CHEBI:27656; VSJKWCGYPAHWDS-FQEVSTJZSA-N; Camptothecin,Camptothecaacuminata; NSC-94600; (4S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; Camptothecinderivative |
Origen del producto |
United States |
Métodos De Preparación
Traditional Solvent Extraction
Early extraction methods relied on isolating CPT directly from Camptotheca acuminata bark or seeds using organic solvents like methanol or ethanol. However, these methods suffered from low yields (0.002–0.005% w/w) due to CPT’s propensity to hydrolyze into its inactive carboxylate form under aqueous conditions. A breakthrough came with the adoption of alkaline aqueous solutions (pH 8–10), which stabilize the lactone form by shifting the equilibrium away from the carboxylate. For instance, ultrasonic-assisted extraction with 0.1% sodium hydroxide increased yields to 0.12% w/w while reducing processing time by 40% compared to conventional methods.
Table 1: Comparison of Natural Extraction Techniques
Advanced Purification Techniques
Post-extraction purification often involves macroporous adsorption resins (e.g., D101 or AB-8) to selectively bind CPT. A patented method achieved 95% purity by acidifying the extract to pH 5–6, adsorbing CPT onto resin, and eluting with ethyl acetate. Recrystallization from acetone-methanol (1:3 v/v) further enhanced purity to 98%. These steps address the key challenge of separating CPT from structurally similar alkaloids like 10-hydroxythis compound.
Synthetic and Semi-Synthetic Derivatives
Quinoline Ring Modifications
The quinoline ring (A–B rings) tolerates substitutions at positions 7, 9, 10, and 11 without compromising topoisomerase I inhibition. Irinotecan, a 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxy derivative, exemplifies this approach. Its synthesis involves:
-
Acylation of 10-hydroxythis compound with 4-(1-piperidino)piperidine-1-carbonyl chloride.
-
Purification via silica gel chromatography (ethyl acetate:hexane = 3:7).
Irinotecan’s water-soluble piperidinopiperidine group improves lactone stability, achieving a plasma half-life of 12 hours compared to CPT’s 1.5 hours.
E-Ring Stabilization Strategies
The E-ring lactone’s hydrolysis remains a critical limitation. Modifications at C20, such as esterification with glycolic acid, prolong lactone stability by 3-fold in human serum. A 2019 study demonstrated that coupling CPT to monoclonal antibodies via a cleavable linker (e.g., Val-Cit-PABC) enhanced tumor-specific delivery. The conjugate showed a 50% reduction in HT-29 xenograft tumor volume at 2 mg/kg, outperforming free CPT by 30%.
Novel Formulation Technologies
Nanocrystal Systems
To bypass solubility issues, CPT nanocrystals (NCs) were prepared via sonication-precipitation without surfactants. Key parameters include:
Table 2: this compound Nanocrystal Properties
Polymer Conjugates
Polymer-based systems like PEG-CPT (polyethylene glycol conjugate) extend circulation half-life to 18 hours. A 2025 preclinical trial reported a 40% complete remission rate in colorectal cancer models at 15 mg/kg, with no observed hematologic toxicity.
Industrial-Scale Production Challenges
Análisis De Reacciones Químicas
Hydrolysis and Reduction Reactions
CPT undergoes alkaline hydrolysis to form a carboxylate salt, followed by reduction and re-lactonization ( ).
Reaction Scheme:
- Hydrolysis :
- Reduction :
- Re-lactonization :
Key Data:
| Reaction Step | Catalyst/Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Hydrolysis | NaOH (1M) | H₂O | 85 |
| Hydrogenation | Pd/C (10% wt) | EtOH | 92 |
| Acidification | HCl (0.5M) | H₂O | 95 |
Enzymatic Oxidation
Two cytochrome P450 monooxygenases from C. acuminata catalyze regioselective hydroxylation ( ):
Enzymatic Modifications:
- CPT10H : 10-hydroxylation → 10-hydroxythis compound (10HCPT) .
- CPT11H : 11-hydroxylation → 11-hydroxythis compound (11HCPT) .
Performance Data:
| Enzyme | Conversion Rate (%) | Regioselectivity |
|---|---|---|
| CPT10H | 67 | 10-position |
| CPT11H | 61 | 11-position |
Esterification and Click Chemistry
- CPT-Azide Synthesis :
- Polymer Conjugation :
7-Position Functionalization
- Acylation :
Stability Outcomes:
| Modification Type | Lactone Retention (%) | Water Solubility (mg/mL) |
|---|---|---|
| CPT-azide | 98 | 0.15 |
| P(EAMO)-g-CPT | 100 | 12.4 |
Lactone-Carboxylate Equilibrium
CPT’s E-ring exists in equilibrium between active lactone and inactive carboxylate forms, influenced by pH and serum albumin ( , ):
Stability Factors:
- pH 5.0 : >90% lactone.
- pH 7.4 : <10% lactone (predominantly carboxylate).
- Human Serum Albumin (HSA) : Binds carboxylate form, shifting equilibrium ( ).
Key Enzymes:
- Tryptophan decarboxylase (TDC) : Converts tryptophan → tryptamine.
- Cytochrome P450s : Catalyze late-stage oxidations.
Electrochemical Behavior
CPT exhibits pH-dependent redox activity at pyrolytic graphite electrodes ( ):
Aplicaciones Científicas De Investigación
La camptotecina tiene una amplia gama de aplicaciones de investigación científica:
Química: La camptotecina sirve como compuesto principal para el desarrollo de nuevos agentes anticancerígenos.
Medicina: Clínicamente, la camptotecina y sus derivados se utilizan en la quimioterapia del cáncer. Estos medicamentos se utilizan para tratar varios tipos de cáncer, incluidos los cánceres colorrectales, de ovario y de pulmón.
Mecanismo De Acción
La camptotecina ejerce sus efectos uniéndose al complejo ADN topoisomerasa I-ADN, formando un complejo ternario que estabiliza la interacción enzima-ADN . Esta estabilización evita la religadura de las hebras de ADN, lo que lleva a la acumulación de roturas de ADN . El daño al ADN resultante desencadena la apoptosis, o muerte celular programada, en las células cancerosas . La interacción crítica involucra al grupo hidroxilo en la posición 20 de la camptotecina, que forma enlaces de hidrógeno con aminoácidos específicos en la enzima topoisomerasa I .
Comparación Con Compuestos Similares
Structural Analogues and Derivatives
CPT derivatives and synthetic analogues are designed to enhance solubility, stability, and target specificity. Key examples include:
Mechanistic Insights :
- Homocamptothecins (e.g., diflomotecan) stabilize the lactone ring, prolonging half-life and enhancing DNA damage .
- 10-O-substituted SN-38 derivatives improve solubility while retaining Topo I inhibition .
Key Observations :
- Fungal-derived CPT (e.g., P. chrysogenum) shows superior activity to plant-derived CPT in colon and liver cancer models .
- Pumiloside shares structural homology with CPT but requires metabolic activation for efficacy .
Resistance Profiles
CPT analogues exhibit differential resistance mediated by ATP-binding cassette (ABC) transporters:
Notable Contrast: Parental cells remain sensitive to natural CPT due to its lower affinity for ABC transporters .
Synergistic Combinations
CPT enhances efficacy when combined with other agents:
Q & A
Q. What experimental design considerations are critical for assessing Camptothecin's cytotoxicity in cancer cell lines?
- Methodological Answer: Dose-response studies should use concentrations validated in prior literature (e.g., 2–10 µM for NPC cells ). Time-course experiments (24–72 hours) are essential to capture dynamic effects, as viability inhibition peaks at 48–72 hours . Include positive controls (e.g., etoposide for topoisomerase inhibition) and normalize data to untreated cells. Replicate experiments ≥3 times to account for biological variability. Use assays like MTT or flow cytometry for viability, supplemented with Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
Q. How does this compound induce apoptosis, and what molecular markers should be monitored?
- Methodological Answer: this compound stabilizes topoisomerase I-DNA cleavage complexes, causing replication fork collapse and double-strand breaks . Key markers include:
- DNA damage: γH2AX foci (immunofluorescence) .
- Cell cycle arrest: S-phase accumulation via flow cytometry (e.g., 48-hour treatment in NPC cells ).
- Apoptosis: Caspase-3/7 activation (luminescent assays) and PARP cleavage (Western blot) .
- Transcriptional dysregulation: RNA-seq or Bru-Seq to assess genome-wide RNA synthesis inhibition .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy across cancer types?
- Methodological Answer: Discrepancies often arise from tumor-specific factors:
- Topoisomerase I expression levels: Quantify via qPCR or immunohistochemistry (e.g., higher expression correlates with sensitivity in colorectal cancer ).
- DNA repair capacity: Use isogenic cell lines with CRISPR-edited repair genes (e.g., ERCC1 or XPF knockout) to assess repair pathway contributions .
- Microenvironmental factors: Co-culture models with fibroblasts or immune cells to mimic in vivo conditions . Clinical trial meta-analyses (e.g., 33 trials across 14 cancer types ) can identify context-dependent efficacy.
Q. What strategies optimize this compound’s combination with other therapeutics to overcome resistance?
- Methodological Answer:
- Synergy screening: Use Chou-Talalay combination index (CI) assays. For example, niclosamide enhances this compound’s glioblastoma cytotoxicity via STAT3 inhibition .
- Nanodelivery systems: Characterize drug-loaded nanoparticles (e.g., biotinylated cellulose nanowhiskers) for tumor targeting . Validate uptake via confocal microscopy and pharmacokinetic studies .
- Resistance mechanisms: Profile ATP-binding cassette (ABC) transporters (e.g., ABCG2 overexpression) using siRNA knockdown or inhibitor co-treatment (e.g., Ko143) .
Q. How can multi-omics approaches elucidate this compound’s tissue-specific biosynthesis in Camptotheca acuminata?
- Methodological Answer:
- Transcriptome-proteome integration: Perform RNA-seq and LC-MS/MS on bark, leaves, and roots to identify tissue-specific enzymes (e.g., strictosidine synthase) .
- Alternative splicing analysis: Use tools like rMATS to detect splicing variants regulating biosynthetic genes .
- CRISPR-mediated gene editing: Knock out candidate transcription factors (e.g., MYB or bHLH) to validate their role in this compound production .
Data Analysis & Validation
Q. What statistical frameworks are recommended for analyzing this compound’s transcription inhibition effects?
- Methodological Answer:
- RNA-seq data: Apply DESeq2 or edgeR for differential expression analysis. Focus on large genes (>100 kb), which show preferential inhibition .
- Enhancer RNA detection: Use HOMER or CAGE data to map transcription beyond termination sites .
- Pathway enrichment: Tools like GSEA or DAVID to identify suppressed pathways (e.g., proto-oncogenes) and upregulated pro-apoptotic genes .
Q. How should researchers validate novel this compound derivatives in preclinical models?
- Methodological Answer:
- In vitro profiling: Screen derivatives in the NCI-60 panel for IC50 comparisons . Include topotecan and irinotecan as benchmarks.
- Pharmacokinetics: Conduct LC-MS/MS to assess plasma stability and metabolite formation (e.g., lactone ring hydrolysis) .
- Xenograft models: Use immunodeficient mice with patient-derived xenografts (PDX) for efficacy and toxicity studies (e.g., 6 mg/kg dosing ).
Ethical & Safety Considerations
Q. What preclinical safety assessments are critical for this compound-based therapies?
- Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
